2-Bromo-5-iodothiophene
Overview
Description
2-Bromo-5-iodothiophene is a heterocyclic organic compound . It is a halogen-substituted thiophene . Its molecular formula is C4H2BrIS .
Synthesis Analysis
The synthesis of thiophene-based compounds, including 2-Bromo-5-iodothiophene, has been a subject of research. Recent developments have focused on the use of nickel and palladium-based catalytic systems for the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . Another study discusses the synthesis of 2-Bromo-5-nitrothiophene and its derivatives via bromine atom substitution with secondary cycloaliphatic amines .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-iodothiophene can be represented by the formula C4H2BrIS . Further analysis of the molecular structure can be found in various studies .
Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-5-iodothiophene have been studied. For example, one study investigated the mechanism of the fluoride-free, palladium-catalyzed cross-coupling reaction of 2-iodothiophene with potassium (E)-heptenyldimethylsilanolate .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-iodothiophene include a molecular weight of 288.93 g/mol . More detailed information about its physical and chemical properties can be found in various databases .
Scientific Research Applications
Solar Cells
2-Bromo-5-iodothiophene (BIT) has been used as an efficient solvent additive in the development of binary polymer solar cells . It functions as a morphology-controlling agent for PM6:Y-series binary polymer solar cells (PSCs). The asymmetric effect of BIT enables it to mix well and form dimers with nonfullerene accepter Y6, facilitating exciton dissociation and charge transport .
Organic Semiconductors
Thiophene-based molecules, including 2-Bromo-5-iodothiophene, play a significant role in the advancement of organic semiconductors . They are essential in the development of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) . The unique properties of thiophene-based compounds contribute to the efficiency and performance of these devices .
Corrosion Inhibitors
In industrial chemistry and material science, thiophene derivatives are used as corrosion inhibitors . They help protect metals and alloys from corrosion, thereby enhancing the longevity and reliability of various industrial equipment .
Safety And Hazards
While specific safety and hazard information for 2-Bromo-5-iodothiophene was not found, general safety measures for handling similar chemicals include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-bromo-5-iodothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIS/c5-3-1-2-4(6)7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFAIAIVSBOWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348659 | |
Record name | 2-bromo-5-iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-iodothiophene | |
CAS RN |
29504-81-2 | |
Record name | 2-bromo-5-iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-iodothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.